ethyl(methyl)azanide;hafnium(4+)

説明

Structure

3D Structure of Parent

特性

CAS番号 |

352535-01-4 |

|---|---|

分子式 |

C12H32HfN4 |

分子量 |

410.90 g/mol |

IUPAC名 |

ethyl(methyl)azanide;hafnium(4+) |

InChI |

InChI=1S/4C3H8N.Hf/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |

InChIキー |

NPEOKFBCHNGLJD-UHFFFAOYSA-N |

SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4] |

正規SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4] |

他のCAS番号 |

352535-01-4 |

ピクトグラム |

Flammable; Corrosive; Acute Toxic; Irritant |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tetrakis(ethylmethylamino)hafnium

This technical guide provides a comprehensive overview of the chemical compound tetrakis(ethylmethylamino)hafnium, commonly known as TEMAH. This organometallic hafnium complex is of significant interest as a precursor in the semiconductor industry for the deposition of high-κ dielectric thin films.

Chemical Structure and Identification

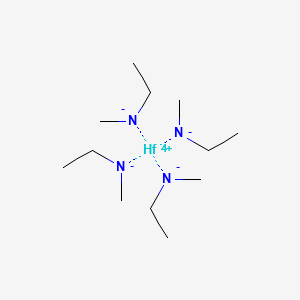

Tetrakis(ethylmethylamino)hafnium is a coordination complex featuring a central hafnium(IV) ion bonded to four ethylmethylamide ligands. The formal name for this compound is ethyl(methyl)azanide;hafnium(4+).[1][2] It is a colorless liquid at room temperature that is sensitive to air and moisture.[3][4]

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl(methyl)azanide;hafnium(4+)[1][2] |

| Common Name | Tetrakis(ethylmethylamino)hafnium (TEMAH)[1] |

| Synonyms | Tetrakis(ethylmethylamido)hafnium(IV), Hf(NEtMe)4[5][6] |

| CAS Number | 352535-01-4[1][6][7][8][9] |

| Molecular Formula | C12H32HfN4[1][2][9][10] |

| Molecular Weight | 410.90 g/mol [1] |

| Canonical SMILES | CCN(C)--INVALID-LINK--(N(C)CC)N(C)CC[3] |

| InChI Key | NPEOKFBCHNGLJD-UHFFFAOYSA-N[3] |

Physicochemical Properties

TEMAH is a volatile liquid, a characteristic that makes it an ideal precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.[3][11]

Physical and Chemical Properties of TEMAH

| Property | Value |

|---|---|

| Physical State | Liquid[3][10] |

| Appearance | Colorless to dark yellow liquid[1] |

| Melting Point | < -50 °C[1][3] |

| Boiling Point | 78 °C @ 0.01 mmHg[1][3][10] |

| Density | 1.324 g/mL at 25 °C[3][4] |

| Vapor Pressure | < 1 mmHg[10] |

| Flash Point | 10 °C[10] |

| Solubility | Reacts with water[10] |

| Thermal Stability | Thermally stable for vapor deposition[3] |

Experimental Protocols

Synthesis of Tetrakis(ethylmethylamino)hafnium (TEMAH)

A common method for synthesizing TEMAH involves a ligand exchange reaction between hafnium tetrachloride (HfCl₄) and a lithium salt of ethylmethylamine.[12] The following protocol is based on a patented synthesis method.[13]

Materials:

-

Ethylmethylamine (CH₃CH₂NHCH₃)

-

n-Butyllithium (n-BuLi) in hexane solution

-

Hafnium tetrachloride (HfCl₄)

-

Alkane solvent (e.g., n-hexane)

-

Inert gas (Argon or Nitrogen)

Procedure: [13]

-

Lithiation of Ethylmethylamine: Under an inert atmosphere, dissolve ethylmethylamine in an alkane solvent within a three-necked flask equipped with a mechanical stirrer. Cool the reaction vessel to a temperature between -10 °C and -80 °C.

-

Slowly add n-butyllithium hexane solution dropwise to the stirred ethylmethylamine solution. After the addition is complete, continue to stir the mixture for 5 to 12 hours to ensure the formation of lithium ethylmethylamide.

-

Reaction with Hafnium Tetrachloride: To the same reaction system, add hafnium tetrachloride. Maintain the temperature of the reaction system below 60 °C during the addition.

-

After the addition of hafnium tetrachloride is complete, allow the reaction mixture to stir under an inert gas atmosphere for 18 to 30 hours.

-

Purification: Once the reaction is complete, remove the solvent under normal atmospheric pressure. After the solvent has been completely removed, purify the product by reduced pressure distillation. Collect the fraction at 110-115 °C / 4-5 mmHg, which is the pure tetrakis(ethylmethylamino)hafnium compound.

Applications in Atomic Layer Deposition (ALD)

TEMAH is a key precursor for the atomic layer deposition of hafnium-based thin films, such as hafnium oxide (HfO₂) and hafnium nitride (Hf₃N₄).[3][4][5][14] HfO₂ is a high-κ dielectric material used as a replacement for silicon dioxide in modern semiconductor devices.[3][14] ALD is an advantageous technique as it allows for the deposition of highly conformal films on structures with high aspect ratios.[14]

The ALD process for HfO₂ using TEMAH typically involves sequential, self-limiting surface reactions with a co-reactant, most commonly water (H₂O) or ozone (O₃).[5][14][15]

The ALD Cycle for HfO₂ using TEMAH and Water:

The process is a two-step cycle that is repeated to build the film layer by layer:

-

Step A (TEMAH Pulse): TEMAH vapor is introduced into the reactor chamber and chemisorbs onto the hydroxylated substrate surface. The reaction is self-limiting, meaning it stops once all the surface hydroxyl groups have reacted.[16]

-

Step B (Water Pulse): After purging the excess TEMAH, water vapor is pulsed into the chamber. The water reacts with the surface-bound TEMAH ligands, forming hafnium-oxygen bonds and regenerating the hydroxylated surface for the next cycle.

This ALD process can be carried out at relatively low temperatures, with optimal deposition temperatures around 320 °C.[5][14] The resulting HfO₂ films exhibit excellent properties, including high conformity, thickness uniformities of less than 1%, and an atomic ratio of Hf:O close to 1:2.[5][14]

References

- 1. Tetrakis(ethylmethylamino)hafnium | TEMAH | C12H32HfN4 - Ereztech [ereztech.com]

- 2. Tetrakis(ethylmethylamino) hafnium | C12H32HfN4 | CID 6098404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. テトラキス(エチルメチルアミド)ハフニウム(IV) ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. HAFNIUM ALKYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 6. plasma-ald.com [plasma-ald.com]

- 7. TETRAKIS(ETHYLMETHYLAMINO)HAFNIUM | 352535-01-4 [chemicalbook.com]

- 8. CAS 352535-01-4 | Sigma-Aldrich [sigmaaldrich.com]

- 9. strem.com [strem.com]

- 10. gelest.com [gelest.com]

- 11. tosoh.co.jp [tosoh.co.jp]

- 12. ethyl(methyl)azanide;hafnium(4+) | 352535-01-4 | Benchchem [benchchem.com]

- 13. CN103601750A - Tetrakis(ethylmethylamino)hafnium synthesis method - Google Patents [patents.google.com]

- 14. hwpi.harvard.edu [hwpi.harvard.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of TEMAHf Precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of Tetrakis(ethylmethylamino)hafnium (TEMAHf), a critical precursor in modern semiconductor fabrication. This document consolidates key data, outlines experimental protocols for its application in Atomic Layer Deposition (ALD), and visualizes the fundamental chemical processes involved.

Core Physical and Chemical Properties

TEMAHf, with the chemical formula C12H32N4Hf, is a liquid hafnium precursor essential for the deposition of high-quality hafnium-based thin films.[1] Its physical and chemical characteristics are pivotal for its application in processes like ALD and Chemical Vapor Deposition (CVD).[1][2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of TEMAHf

| Property | Value | References |

| Chemical Formula | C12H32N4Hf | [1] |

| Molecular Weight | 410.90 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Density | 1.324 g/cm³ at 25 °C | [1][2][4] |

| Melting Point | < -50 °C | [1][2][4] |

| Boiling Point | 79 °C at 0.1 Torr; 78 °C at 0.01 mmHg | [1][4] |

| Vapor Pressure | 0.05 Torr at 75 °C; 0.27 Torr at 95 °C | [1][5] |

| CAS Number | 352535-01-4 | [1][2] |

TEMAHf is known for its thermal stability under recommended storage conditions, though it is sensitive to water and air.[2][4] This stability is crucial for consistent vapor delivery during deposition processes. However, it undergoes thermal decomposition at elevated temperatures, with evidence suggesting an onset of decomposition around 275-300°C and more significant decomposition occurring at temperatures of 370°C and above.[5][6][7]

Synthesis and Purification

While detailed, step-by-step industrial synthesis protocols are often proprietary, a general synthetic route for TEMAHf involves the reaction of a lithium amide with hafnium tetrachloride. A patented method outlines the following general steps:

-

Under an inert atmosphere, methylethylamine is dissolved in an alkane solvent (e.g., n-hexane) and cooled to a low temperature (between -10 and -80°C).

-

n-Butyllithium in hexane is added dropwise to the solution, followed by a stirring period to form the lithium ethylmethylamide.

-

Hafnium tetrachloride is then added to the reaction mixture, ensuring the temperature does not exceed 60°C. The mixture is stirred for an extended period (18-30 hours) under an inert atmosphere.

-

After the reaction is complete, the solvent is removed under normal pressure.

-

The final product, TEMAHf, is purified by vacuum distillation, collecting the fraction at 110-115°C under a pressure of 4-5 mmHg.[8]

Application in Atomic Layer Deposition (ALD)

TEMAHf is a widely used precursor for the ALD of hafnium oxide (HfO2), a high-k dielectric material critical for advanced transistors and memory devices.[3][4][9] The ALD process utilizes self-limiting surface reactions to deposit thin films with atomic-level precision.

Experimental Protocol for HfO2 ALD using TEMAHf and Ozone

This protocol describes a typical ALD process for depositing HfO2 thin films on a silicon wafer using TEMAHf and ozone (O3) as the co-reactant.

Substrate Preparation:

-

Silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants.

-

To remove the native silicon oxide layer, the wafers are dipped in a dilute hydrofluoric acid (HF) solution (e.g., 50:1 DI water:HF).[6]

-

The cleaned wafers are then loaded into the ALD reactor and allowed to reach thermal stability for approximately 30 minutes.[6]

Deposition Cycle:

The ALD process consists of repeated cycles, with each cycle comprising four steps:

-

TEMAHf Pulse: The TEMAHf precursor, typically heated in a canister to between 60°C and 95°C to achieve adequate vapor pressure, is pulsed into the reactor chamber for a specific duration (e.g., 0.5 to 5 seconds).[5][6][10] An inert carrier gas, such as argon or nitrogen, is used to transport the precursor vapor.[6][10]

-

Purge 1: The reactor is purged with an inert gas (e.g., argon) for a set time (e.g., 10 to 40 seconds) to remove any unreacted TEMAHf and gaseous byproducts.[6][10]

-

Ozone (O3) Pulse: Ozone, the oxidizing agent, is pulsed into the chamber for a specific duration (e.g., 1.2 seconds) to react with the chemisorbed TEMAHf layer on the substrate surface.[6]

-

Purge 2: A final inert gas purge (e.g., 10 to 40 seconds) removes any unreacted ozone and byproducts, completing the ALD cycle.[6][10]

This cycle is repeated until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.08 to 0.103 nm at deposition temperatures within the ALD window.[6]

Process Parameters:

-

Substrate Temperature: The ALD window for TEMAHf with ozone is typically between 200°C and 300°C.[6] Below this range, condensation can occur, and above it, thermal decomposition of the precursor can lead to a CVD-like growth mode, compromising film quality.[5][6]

-

Precursor and Oxidant Pulse/Purge Times: These times are optimized to ensure complete surface saturation and removal of non-reacted species, which is crucial for achieving self-limiting growth.

Experimental Protocol for HfO2 ALD using TEMAHf and Water

Water (H2O) can also be used as the oxygen source in the ALD of HfO2 with TEMAHf.

Deposition Cycle:

The cycle is similar to the ozone-based process, with the ozone pulse being replaced by a water vapor pulse.

-

TEMAHf Pulse: (Same as the ozone process)

-

Purge 1: (Same as the ozone process)

-

Water (H2O) Pulse: Water vapor is pulsed into the chamber. The water source is typically kept at room temperature.[5]

-

Purge 2: (Same as the ozone process)

Studies have shown that at lower deposition temperatures (e.g., 200°C), water-based ALD can result in lower carbon and hydrogen impurity levels in the HfO2 films compared to ozone-based processes.[5]

Reaction Mechanisms and Visualizations

The ALD of HfO2 using TEMAHf proceeds through a series of surface reactions. The following diagrams, generated using the DOT language, illustrate the key steps in the process.

ALD Workflow

Caption: A typical four-step Atomic Layer Deposition (ALD) cycle.

Surface Reaction with Hydroxylated Surface (H2O Process)

During the first half-cycle, TEMAHf reacts with the hydroxyl (-OH) groups on the substrate surface.

Caption: First half-reaction of TEMAHf ALD with a hydroxylated surface.

Ligand Exchange with Water

In the second half-cycle of the water-based process, H2O reacts with the remaining ethylmethylamino ligands on the hafnium atom, regenerating the hydroxylated surface.

Caption: Second half-reaction: Ligand exchange with water.

Properties of HfO2 Thin Films from TEMAHf

The properties of the deposited HfO2 films are highly dependent on the deposition parameters.

-

Composition: HfO2 films deposited from TEMAHf and ozone at 320°C are stoichiometric, with an atomic ratio of Hf:O of approximately 1:2.04.[5]

-

Impurities: Carbon and hydrogen are the primary impurities. Their concentration decreases as the deposition temperature increases from 200°C to 320°C.[5] At lower temperatures, water-based processes tend to yield films with lower impurity levels than ozone-based processes.[5]

-

Crystallinity: The crystallinity of the HfO2 films is influenced by the deposition temperature and film thickness.

-

Electrical Properties: HfO2 films exhibit a high dielectric constant, making them suitable for use as gate dielectrics in transistors.[4][9]

Safety and Handling

TEMAHf is a water-reactive and air-sensitive compound.[4] It is classified as hazardous and requires careful handling in an inert atmosphere (e.g., a glovebox or under an inert gas flow). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Transport regulations typically classify it under UN number 3399, hazard class 4.3.[1][2]

References

- 1. dockchemicals.com [dockchemicals.com]

- 2. dockchemicals.com [dockchemicals.com]

- 3. TEMAHf [bosch.tistory.com]

- 4. Tetrakis(ethylmethylamido)hafnium(IV), 99.99 [sigmaaldrich.com]

- 5. hwpi.harvard.edu [hwpi.harvard.edu]

- 6. e-asct.org [e-asct.org]

- 7. e-asct.org [e-asct.org]

- 8. CN103601750A - Tetrakis(ethylmethylamino)hafnium synthesis method - Google Patents [patents.google.com]

- 9. Tetrakis(ethylmethylamido)hafnium(IV), 99.99 [sigmaaldrich.com]

- 10. pubs.aip.org [pubs.aip.org]

Introduction to Hafnium Precursors and Their Significance

An in-depth technical guide on the quantum mechanical modeling of hafnium precursors for researchers and scientists.

Hafnium-based materials, particularly hafnium dioxide (HfO₂), have become indispensable in the semiconductor industry as high-k dielectric materials, replacing traditional silicon dioxide (SiO₂) in modern transistors. The properties of the deposited thin films are critically dependent on the chemical and physical characteristics of the hafnium precursors used in deposition processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Quantum mechanical modeling provides a powerful tool to understand the reaction mechanisms, precursor stability, and surface chemistry at the atomic level, enabling the rational design of new and improved precursors for next-generation electronic devices.

Quantum Mechanical Modeling Methodologies

Density Functional Theory (DFT) is the most widely used quantum mechanical method for modeling hafnium precursors due to its favorable balance between computational cost and accuracy.

Key Computational Details

| Parameter | Typical Values/Methods | Purpose |

| Functionals | PBE, PW91 (GGA); HSE06, B3LYP (Hybrid) | Approximate the exchange-correlation energy. Hybrid functionals often provide more accurate electronic properties. |

| Basis Sets | Plane-wave basis sets (e.g., VASP), Gaussian-type orbitals (e.g., Gaussian) | Represent the electronic wavefunctions. The choice depends on the software and system (periodic vs. molecular). |

| Pseudopotentials | Projector Augmented Wave (PAW), Effective Core Potentials (ECP) | Simplify calculations by replacing core electrons with a potential. |

| Dispersion Corrections | DFT-D2, DFT-D3 | Account for van der Waals interactions, which are crucial for precursor adsorption. |

| Software | VASP, Quantum ESPRESSO, Gaussian, TURBOMOLE | Programs used to perform the quantum mechanical calculations. |

Experimental and Computational Workflow for Precursor Evaluation

The following diagram illustrates a typical workflow for the computational screening and experimental validation of hafnium precursors.

Key Properties Investigated by Quantum Mechanical Modeling

Precursor Adsorption and Surface Reactions

The initial step in thin film deposition is the adsorption of the precursor molecule onto a substrate surface. Quantum mechanical calculations can elucidate the nature of this interaction.

-

Binding Energy (E_ads): This quantifies the strength of the interaction between the precursor and the surface. A favorable binding energy is required for the precursor to adsorb and react.

-

Reaction Pathways: DFT calculations can map out the energy landscape for surface reactions, such as ligand exchange and decomposition, identifying the most likely reaction mechanisms.

The general reaction mechanism for the ALD of HfO₂ from a hafnium precursor and an oxygen source (e.g., water) can be broken down into two half-reactions.

Thermal Stability and Decomposition Pathways

An ideal precursor should be thermally stable to prevent gas-phase decomposition before reaching the substrate surface.

-

Decomposition Energy Barriers: Calculations can determine the activation energy required for the precursor to break down. Higher energy barriers indicate greater thermal stability.

-

Decomposition Products: Quantum mechanical modeling can predict the likely fragments that form upon decomposition, which is crucial for understanding potential film contamination.

Ligand Effects on Precursor Properties

The choice of ligands attached to the hafnium center has a profound impact on the precursor's volatility, reactivity, and thermal stability.

| Ligand Type | Typical Precursors | Key Characteristics Investigated by Modeling |

| Amides | TEMA-Hf, TDMA-Hf | Hf-N bond strength, proton transfer reactions, steric hindrance. |

| Alkoxides | Hf(OtBu)₄ | Hf-O bond stability, β-hydride elimination pathways. |

| Cyclopentadienyl | Cp₂Hf(CH₃)₂ | Ring stability, ligand dissociation energies. |

Case Study: Cp-Based Hafnium Precursors

A study by Deminsky et al. investigated the decomposition mechanisms of Cp-based hafnium and zirconium precursors using DFT. Their findings highlight the role of quantum mechanical modeling in understanding complex reaction networks.

Calculated Reaction Enthalpies for Cp₂Hf(CH₃)₂ Decomposition

| Reaction Step | Reaction | ΔH (kcal/mol) |

| 1 | Cp₂Hf(CH₃)₂ → Cp₂HfCH₃ + CH₃ | 78.5 |

| 2 | Cp₂HfCH₃ → Cp₂Hf + CH₃ | 83.3 |

| 3 | Cp₂Hf(CH₃)₂ → CpHfCH₃ + CpCH₃ | 65.2 |

These calculations indicate that the cleavage of the Hf-CH₃ bond is the most likely initial step in the decomposition of Cp₂Hf(CH₃)₂.

Conclusion

Quantum mechanical modeling, particularly DFT, is a vital tool in the research and development of hafnium precursors for the semiconductor industry. It provides fundamental insights into reaction mechanisms, thermal stability, and the influence of ligand design on precursor performance. By integrating computational screening with experimental validation, researchers can accelerate the discovery and optimization of novel hafnium precursors for advanced electronic applications.

An In-depth Technical Guide to the Molecular Orbital Theory of Tetrakis(ethylmethylamido)hafnium(IV)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular orbital (MO) theory as it applies to the d⁰ transition metal complex, tetrakis(ethylmethylamido)hafnium(IV), often referred to as Hf(NEtMe)₄. This compound is of significant interest in materials science, particularly as a precursor for atomic layer deposition (ALD) of hafnium oxide and nitride thin films used in semiconductor manufacturing. Understanding its electronic structure is paramount for optimizing these processes and exploring new applications. This document details the synthesis, bonding, and electronic characteristics of the title compound, supported by data from analogous systems. It includes a qualitative molecular orbital diagram, a summary of structural and spectroscopic data, and detailed experimental protocols for the synthesis and characterization of related hafnium amido complexes.

Introduction

Hafnium(IV) amido complexes, with the general formula Hf(NRR')₄, are a class of organometallic compounds characterized by a central hafnium atom in a +4 oxidation state, coordinated by four amido ligands. The specific compound of interest, tetrakis(ethylmethylamido)hafnium(IV), belongs to the d⁰ class of transition metal complexes, as the hafnium(IV) ion has an electron configuration of [Xe]4f¹⁴. The bonding in such complexes is dominated by the interactions between the vacant d-orbitals of the hafnium center and the lone pair orbitals of the nitrogen atoms in the amido ligands. A thorough understanding of these interactions through molecular orbital theory provides insights into the compound's stability, reactivity, and spectroscopic properties.

Molecular Structure and Bonding

Tetrakis(dialkylamido)hafnium(IV) complexes typically adopt a distorted tetrahedral geometry around the central hafnium atom. This coordination is driven by the steric bulk of the four amido ligands. In the case of tetrakis(diphenylamido)hafnium(IV), X-ray crystallography has confirmed a distorted tetrahedral structure with Hf-N bond lengths ranging from 2.047(4) to 2.085(3) Å and N-Hf-N angles between 101.63(14)° and 121.33(14)°.[1] It is presumed that tetrakis(ethylmethylamido)hafnium(IV) adopts a similar monomeric and pseudo-tetrahedral structure in the gas and liquid phases.

The bonding in these d⁰ complexes can be described by the donation of the nitrogen lone pair electrons into the empty d-orbitals of the hafnium(IV) center, forming strong σ-bonds. Additionally, there is a significant π-interaction component, where the nitrogen p-orbitals, which are perpendicular to the Hf-N sigma bond, overlap with the appropriate d-orbitals of the hafnium atom. This π-donation from the nitrogen lone pairs to the empty metal d-orbitals is a crucial aspect of the electronic structure.[2]

Quantitative Structural Data

The following table summarizes representative structural data for a related homoleptic hafnium(IV) amido complex, providing a basis for understanding the geometry of tetrakis(ethylmethylamido)hafnium(IV).

| Parameter | Value | Reference Compound |

| Coordination Geometry | Distorted Tetrahedral | Tetrakis(diphenylamido)hafnium(IV) |

| Hf-N Bond Length (Å) | 2.047(4) - 2.085(3) | Tetrakis(diphenylamido)hafnium(IV)[1] |

| N-Hf-N Bond Angle (°) | 101.63(14) - 121.33(14) | Tetrakis(diphenylamido)hafnium(IV)[1] |

Molecular Orbital Theory

The electronic structure of tetrakis(ethylmethylamido)hafnium(IV) can be rationalized using a qualitative molecular orbital diagram for a tetrahedral d⁰ complex. The hafnium(IV) center contributes its valence 5d, 6s, and 6p orbitals, while the four ethyl(methyl)amido ligands each provide a σ-donating lone pair orbital and two p-orbitals capable of π-donation.

For simplicity, we first consider the σ-bonding framework. The four nitrogen lone pair orbitals combine to form ligand group orbitals (LGOs) of a₁ and t₂ symmetry in a Td point group. The hafnium 6s orbital has a₁ symmetry, and the three 6p orbitals transform as t₂. The five 5d orbitals split into e and t₂ sets in a tetrahedral field.

The interaction between the metal orbitals and the ligand group orbitals leads to the formation of bonding and antibonding molecular orbitals. The primary interactions are:

-

a₁ interaction: The hafnium 6s orbital and the a₁ LGO combine to form a bonding σ(a₁) and an antibonding σ*(a₁) molecular orbital.

-

t₂ interaction: The hafnium 6p and 5d(t₂) orbitals interact with the t₂ LGOs to form a set of three degenerate bonding σ(t₂) and three degenerate antibonding σ*(t₂) molecular orbitals.

-

e orbitals: The hafnium 5d(e) orbitals are non-bonding in a purely σ-framework.

However, π-bonding significantly influences the electronic structure. The p-orbitals on the nitrogen atoms also form LGOs, some of which have e and t₂ symmetry and can overlap with the corresponding hafnium d-orbitals. This π-donation from the nitrogen ligands stabilizes the complex by lowering the energy of the ligand-based orbitals and raising the energy of the metal-based e and t₂ orbitals. The e set of d-orbitals, which were non-bonding in the σ-only model, are raised in energy due to antibonding π-interactions. The t₂ set is also raised in energy, but to a lesser extent.

The resulting qualitative molecular orbital diagram shows that the highest occupied molecular orbitals (HOMOs) are primarily ligand-based, arising from the Hf-N bonding interactions. The lowest unoccupied molecular orbitals (LUMOs) are the non-bonding and antibonding orbitals of predominantly hafnium d-orbital character (the e and t₂ sets). Gas-phase photoelectron spectroscopy and DFT calculations on the analogous tetrakis(dimethylamino)hafnium(IV) confirm that the valence ionization energies correspond to orbitals with significant nitrogen lone-pair character, and that there is a substantial π-donation from the nitrogen ligands to the empty metal orbitals.[2]

Logical Relationship of Molecular Orbital Formation

References

In-Depth Technical Guide to the Thermal Stability of Tetrakis(ethylmethylamino)hafnium (TEMAHf)

For Researchers, Scientists, and Materials Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Tetrakis(ethylmethylamino)hafnium (TEMAHf), a critical precursor for the deposition of hafnium-based thin films in the semiconductor industry. Understanding the thermal behavior of TEMAHf is paramount for optimizing deposition processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to achieve high-quality films. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition pathway and analytical workflow.

Quantitative Thermal Stability Data

The thermal stability of TEMAHf has been investigated using various analytical techniques, yielding a range of decomposition temperatures that are highly dependent on the experimental conditions, such as the surrounding atmosphere and pressure. The following table summarizes the key quantitative data from the available literature.

| Parameter | Temperature Range (°C) | Analytical Method | Notes |

| ALD Process Window | 200 - 300 | Atomic Layer Deposition (ALD) with O3 | The region where self-limiting film growth occurs with minimal thermal decomposition.[1] |

| Rapid Decomposition | 275 - 300 | Fourier-Transform Infrared Spectroscopy (FT-IR) | Characterized by a rapid decrease in absorption peaks from C-H stretching, indicating significant decomposition of the precursor in the gas phase.[1] |

| Onset of Thermal Decomposition | ~370 | ALD Deposition Rate Analysis | Indicated by an increase in the film deposition rate, suggesting the beginning of a CVD-like decomposition process.[2] |

| Major Thermal Decomposition | ~420 | ALD Deposition Rate Analysis | A sharp increase in the deposition rate signifies significant thermal decomposition of TEMAHf.[2] |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible thermal analysis data. Below are protocols for in-situ FT-IR spectroscopy and a general procedure for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to air-sensitive liquid precursors like TEMAHf.

In-Situ Fourier-Transform Infrared (FT-IR) Spectroscopy for Gas Phase Decomposition Analysis

This method allows for the real-time monitoring of the chemical bonds within the TEMAHf molecule as a function of temperature, providing insights into the decomposition mechanism.

Objective: To identify the temperature range of thermal decomposition of TEMAHf in the gas phase.

Apparatus:

-

FT-IR Spectrometer

-

Gas cell with IR-transparent windows (e.g., KBr or ZnSe)

-

Heated precursor canister

-

Heated gas lines

-

Mass flow controllers

-

Inert carrier gas (e.g., high-purity Argon or Nitrogen)

-

Vacuum pump

Procedure:

-

System Preparation:

-

The precursor canister containing TEMAHf and the gas transport lines are heated to a stable temperature (e.g., 60°C) to ensure adequate vapor pressure and prevent condensation.[1]

-

The FT-IR gas cell is heated to the desired experimental temperature.

-

The entire system is purged with an inert carrier gas to remove any atmospheric contaminants.

-

-

Data Acquisition:

-

A background spectrum of the heated gas cell with the inert carrier gas flow is collected.

-

TEMAHf vapor is introduced into the gas cell using the inert carrier gas.

-

FT-IR spectra are recorded over a range of temperatures, for instance, from 135°C to 350°C.[1]

-

At each temperature, the system is allowed to stabilize before collecting the spectrum.

-

-

Data Analysis:

-

The absorbance peaks corresponding to specific chemical bonds in the TEMAHf molecule (e.g., C-H stretching vibrations) are monitored.

-

A decrease in the intensity of these peaks as a function of temperature indicates the decomposition of the precursor.[1]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. These techniques are essential for determining the volatility and decomposition profile of liquid precursors.

Objective: To quantify the mass loss and thermal transitions of TEMAHf as a function of temperature.

Apparatus:

-

TGA/DSC instrument

-

Inert atmosphere glovebox (for sample preparation)

-

Hermetically sealed sample pans (e.g., aluminum or platinum)

-

High-purity inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Sample Preparation (in an inert atmosphere glovebox):

-

Place a clean, empty hermetically sealed pan on the TGA/DSC balance and tare it.

-

Carefully dispense a small amount of liquid TEMAHf (typically 5-10 mg) into the pan.

-

Securely seal the pan to prevent any reaction with air or premature volatilization.

-

-

Instrument Setup:

-

Place the sealed sample pan and a matching empty reference pan into the TGA/DSC analyzer.

-

Purge the instrument with a high-purity inert gas at a constant flow rate (e.g., 50 mL/min).

-

-

Measurement Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is expected to be above the decomposition point (e.g., 500°C).

-

Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

The TGA curve will show mass loss steps corresponding to evaporation and decomposition.

-

The DSC curve will show endothermic or exothermic peaks associated with phase transitions (e.g., boiling) and decomposition.

-

The onset temperature of the decomposition can be determined from the TGA and DSC data.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for thermal stability analysis and a proposed decomposition pathway for TEMAHf.

Caption: Workflow for the thermal stability analysis of TEMAHf.

Caption: Proposed thermal decomposition pathway of TEMAHf.

Decomposition Mechanism and Impact on Film Properties

The thermal decomposition of TEMAHf is believed to proceed through the homolytic cleavage of the Hafnium-Nitrogen (Hf-N) bonds. As the temperature increases, the energy supplied becomes sufficient to break these bonds, releasing ethylmethylamine ligands or their fragments as radical species. These reactive species can then undergo further reactions in the gas phase or on the substrate surface.

The decomposition of the precursor has a significant impact on the properties of the deposited films:

-

Impurity Incorporation: Incomplete removal of the organic ligands or their decomposition byproducts can lead to carbon and nitrogen incorporation in the hafnium oxide films, which can degrade their electrical properties.

-

Film Growth Rate: As seen in the quantitative data, precursor decomposition leads to a non-self-limiting, CVD-like growth, resulting in a higher and less controlled deposition rate.

-

Surface Morphology: Studies have shown a correlation between the onset of thermal decomposition and an increase in the surface roughness of the deposited films.[1]

-

Refractive Index: The refractive index of the films can be affected by changes in film density and composition due to decomposition.[2]

Conclusion

The thermal stability of TEMAHf is a critical factor in the successful deposition of high-quality hafnium-based thin films. The ideal processing window lies in a temperature range where the precursor has sufficient vapor pressure but does not undergo significant thermal decomposition. Based on the available data, for ALD processes using TEMAHf and ozone, this window is typically between 200°C and 300°C.[1] Above this range, particularly above 370°C, decomposition becomes increasingly prevalent, impacting film properties. A thorough thermal analysis, employing techniques such as in-situ FT-IR, TGA, and DSC, is essential for process optimization and the development of new deposition chemistries.

References

A Technical Guide to the Vapor Pressure of Tetrakis(ethylmethylamido)hafnium (TEMAHf)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the vapor pressure characteristics of Tetrakis(ethylmethylamido)hafnium (TEMAHf), a critical precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of hafnium-based thin films. Understanding the vapor pressure of TEMAHf is essential for controlling the deposition process and achieving high-quality films with desired properties.

Physicochemical Properties of TEMAHf

| Property | Value |

| Chemical Formula | C₁₂H₃₂HfN₄ |

| Molecular Weight | 410.90 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.324 g/mL at 25 °C |

| Boiling Point | 78 - 79 °C at 0.01 - 0.1 mmHg |

| Melting Point | < -50 °C |

Vapor Pressure Data

The vapor pressure of TEMAHf is a critical parameter for its use in vapor deposition techniques. The following table summarizes reported vapor pressure data at various temperatures.

| Temperature (°C) | Vapor Pressure (Torr) |

| 20 | 0.004 |

| 75 | 0.05 |

| 95 | 0.27 |

| 113 | 1.0 |

Experimental Protocols for Vapor Pressure Determination

The accurate determination of the vapor pressure of organometallic precursors like TEMAHf is crucial for process control in ALD and CVD. Two common methods employed are Thermogravimetric Analysis (TGA) and the static measurement using a diaphragm gauge.

Thermogravimetric Analysis (TGA)

Thermogravimetry is a widely used technique to rapidly determine the vapor pressure curves of volatile compounds.

Methodology:

-

A small sample of TEMAHf is placed in a thermobalance.

-

The sample is heated at a constant rate under a controlled flow of an inert gas, such as nitrogen.

-

The mass loss of the sample as a function of temperature is recorded.

-

The rate of mass loss is related to the vapor pressure of the substance through the Langmuir equation for free evaporation.

-

To obtain accurate vapor pressure values, the TGA instrument is calibrated using a reference material with a known vapor pressure, such as benzoic acid.

-

By analyzing the TGA data, the vapor pressure curve and the enthalpy of vaporization can be determined.

Static Vapor Pressure Measurement

This method involves the direct measurement of the vapor pressure of the precursor in a static system.

Methodology:

-

A sample of TEMAHf is placed in a vessel within a temperature-controlled oven.

-

The system is evacuated to a high vacuum to remove any residual gases.

-

The temperature of the oven is precisely controlled and incrementally increased.

-

At each temperature setpoint, the system is allowed to reach equilibrium, and the vapor pressure of the TEMAHf is measured directly using a high-precision diaphragm gauge.

-

The manifold and pressure gauge are typically heated to a higher temperature than the sample to prevent condensation.

-

The collected temperature and pressure data are then used to plot the vapor pressure curve and can be fitted to equations like the Clausius-Clapeyron or Antoine equation to determine thermodynamic parameters.

Atomic Layer Deposition (ALD) Workflow for HfO₂ using TEMAHf

The following diagram illustrates a typical ALD cycle for the deposition of Hafnium Dioxide (HfO₂) thin films using TEMAHf as the hafnium precursor and water (H₂O) as the oxidant.

Caption: A typical workflow for the Atomic Layer Deposition of HfO₂ using TEMAHf.

Signaling Pathways and Logical Relationships in ALD

The self-limiting nature of ALD reactions is a key logical relationship that ensures precise film thickness control. The process relies on sequential, non-overlapping surface reactions.

Caption: Logical flow of a self-limiting ALD reaction cycle.

A Technical Guide to the Safety and Handling of Hafnium Amide Precursors

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the critical safety protocols and handling procedures for hafnium amide precursors. Due to their unique chemical properties, these compounds require specialized handling to ensure laboratory safety and experimental integrity. Adherence to these guidelines is essential for minimizing risks associated with their high reactivity and potential toxicity.

Introduction to Hafnium Amide Precursors

Hafnium amide precursors are a class of organometallic compounds that feature at least one bond between a hafnium atom and a nitrogen atom of an amide ligand.[1] They are pivotal in modern materials science, particularly as precursors for the Atomic Layer Deposition (ALD) of hafnium oxide (HfO₂) thin films.[2][3] These films are critical components in the manufacturing of advanced microelectronics, such as high-k dielectric layers in transistors.[2]

Compared to other hafnium precursors like halides or alkoxides, hafnium amides are often favored for their high reactivity, non-corrosive byproducts, and suitability for low-temperature deposition processes.[3] Common examples used in research and industry include:

-

Tetrakis(dimethylamido)hafnium(IV) (TDMAH)

-

Tetrakis(ethylmethylamido)hafnium(IV) (TEMAH)

-

Tetrakis(diethylamido)hafnium(IV) (TDEAH)

These compounds are highly reactive with water and hydroxylated surfaces, a property exploited in ALD to achieve self-limiting, layer-by-layer film growth.[4]

Core Hazards and Risk Assessment

A thorough risk assessment is mandatory before handling hafnium amide precursors. The primary hazards stem from their chemical reactivity, thermal instability, and potential toxicity.

2.1 Chemical Reactivity

-

Air and Moisture Sensitivity: Hafnium amides are extremely sensitive to moisture and air.[4][5] Exposure leads to rapid hydrolysis, which degrades the precursor and can produce volatile and flammable byproducts.[6] All handling must be performed under a dry, inert atmosphere.[7]

-

Pyrophoric Potential: While not all hafnium amides are pyrophoric (igniting spontaneously in air), their high reactivity presents a significant fire risk, especially for finely divided materials or residues.[8] This reactivity is comparable to other highly sensitive organometallic reagents.

-

Incompatibilities: These precursors react violently with water, alcohols, and other protic solvents.[8] They should be kept away from strong oxidizing agents.

2.2 Thermal Instability Several common hafnium amide precursors exhibit limited thermal stability. For instance, TDMAH, TEMAH, and TDEAH can begin to decompose at temperatures between 120°C and 150°C.[6] Thermal decomposition can compromise film purity by incorporating carbon impurities and may lead to pressure buildup in sealed containers.[9]

2.3 Toxicity and Exposure Routes The primary routes of exposure are inhalation, ingestion, and skin or eye contact. While hafnium metal has a low order of toxicity, soluble hafnium compounds have been shown to cause liver damage in animal studies.[10][11] The amide ligands and their reaction byproducts can also present independent health hazards.

The National Institute for Occupational Safety and Health (NIOSH) has set the Recommended Exposure Limit (REL) for hafnium compounds at 0.5 mg/m³ over a time-weighted average (TWA).[11] The concentration considered Immediately Dangerous to Life or Health (IDLH) is 50 mg Hf/m³.[11]

Quantitative Precursor Properties

The physical and chemical properties of hafnium amide precursors directly influence their handling requirements and application performance. The data below is compiled for common homoleptic hafnium amides.

| Property | Tetrakis(dimethylamido)hafnium (TDMAH) | Tetrakis(ethylmethylamido)hafnium (TEMAH) | Tetrakis(diethylamido)hafnium (TDEAH) |

| Formula | Hf(N(CH₃)₂)₄ | Hf(N(C₂H₅)(CH₃))₄ | Hf(N(C₂H₅)₂)₄ |

| Molar Mass | 354.88 g/mol | 411.00 g/mol | 467.10 g/mol |

| Physical Form | Low melting point solid | Liquid | Liquid |

| Vapor Pressure | Higher than TEMAH/TDEAH[6] | Lower than TDMAH[6] | Lower than TDMAH[6] |

| Thermal Stability | Begins to decompose at ~120-150°C[6] | Begins to decompose at ~120-150°C[6] | Begins to decompose at ~120-150°C[6] |

| ALD Reactivity | High (Activation Energy: 7.1 kJ/mol)[3][12] | High (Activation Energy: 12.8 kJ/mol)[12] | High (Activation Energy: 28.4 kJ/mol)[12] |

| Occupational Exposure Limits (as Hf) | NIOSH REL: 0.5 mg/m³ TWA; IDLH: 50 mg/m³[11] | NIOSH REL: 0.5 mg/m³ TWA; IDLH: 50 mg/m³[11] | NIOSH REL: 0.5 mg/m³ TWA; IDLH: 50 mg/m³[11] |

Safe Handling Protocols and Engineering Controls

Strict adherence to established protocols is necessary to mitigate the hazards associated with hafnium amide precursors.

4.1 Required Engineering Controls

-

Glovebox: The preferred method for handling and manipulating these precursors is within a glovebox maintained with a dry, inert atmosphere (e.g., nitrogen or argon).[7][13] The glovebox should be equipped with sensors to monitor oxygen and moisture levels, keeping them below 1 ppm.

-

Schlenk Line: For reactions or transfers that cannot be performed in a glovebox, a Schlenk line is essential.[14][15] This apparatus allows for the manipulation of substances under an inert atmosphere using a dual vacuum-inert gas manifold.[15] All glassware must be rigorously dried before use, typically by oven-drying and cooling under vacuum.[15]

-

Chemical Fume Hood: All work, including procedures on a Schlenk line, must be conducted inside a certified chemical fume hood to ensure proper ventilation and contain any potential fires or vapor releases.[1][8]

4.2 Mandatory Personal Protective Equipment (PPE) Appropriate PPE is the final barrier of protection and must be worn at all times.

| Protection Level | Required PPE Items | Use Case |

| Standard Laboratory Use | Fire-resistant lab coat, chemical splash goggles, face shield, chemically resistant gloves (e.g., nitrile or neoprene).[1][8] | For all routine handling of small quantities (<50 mL) within a glovebox or fume hood. |

| Elevated Risk | All standard PPE plus a chemical-resistant apron and potentially a respirator with appropriate cartridges.[1][16] | For large-volume transfers, maintenance of contaminated equipment, or initial response to a small spill. |

| Emergency Response | Level B or A protection, including a Self-Contained Breathing Apparatus (SCBA) and fully encapsulated chemical-resistant suit.[16] | For response to large spills, fires, or situations with high concentrations of unknown airborne substances. |

4.3 Experimental Protocol: General Transfer and Handling Workflow

The following protocol outlines the essential steps for safely transferring a hafnium amide precursor from a storage container to a reaction vessel using either a glovebox or a Schlenk line.

-

Preparation: Ensure all glassware is meticulously oven-dried (e.g., >125°C overnight) and cooled under vacuum or by flushing with a dry, inert gas.[15] Assemble the reaction apparatus and purge thoroughly with inert gas.

-

Inert Atmosphere Transfer:

-

In a Glovebox: Bring the precursor container, reaction vessel, and necessary transfer tools (syringes, cannulas) into the glovebox antechamber. Cycle the antechamber multiple times to remove air and moisture before opening the inner door.[13]

-

On a Schlenk Line: Secure the precursor container and the reaction flask to the Schlenk line.[15] Evacuate and backfill both vessels with inert gas at least three times to ensure an inert atmosphere.

-

-

Transfer: Using a gas-tight syringe or a stainless-steel cannula, slowly draw the desired volume of the liquid precursor.[8][14] If using a syringe, do not exceed 75% of its total volume.[8] Transfer the liquid to the reaction vessel against a positive pressure of inert gas to prevent air from entering the system.

-

Post-Transfer: Remove the syringe or cannula. Rinse the syringe or cannula immediately and thoroughly with a dry, inert solvent (e.g., anhydrous hexane or toluene) and then quench the residual material as described in the waste disposal section. Securely seal the precursor container and the reaction vessel.

Storage and Waste Management

Proper storage and disposal are critical for maintaining precursor purity and preventing accidents.

5.1 Storage Procedures

-

Containers: Store precursors in their original, airtight containers or in vessels specifically designed for air-sensitive materials (e.g., stainless steel bubblers or glass flasks with high-vacuum seals).[1]

-

Atmosphere: Ensure containers are sealed under a positive pressure of a dry, inert gas.

-

Temperature: Many hafnium amides require refrigerated or freezer storage to prevent thermal degradation.[5][6] Check the manufacturer's Safety Data Sheet (SDS) for specific temperature requirements.

-

Segregation: Store containers in a dedicated, well-ventilated cabinet away from incompatible materials such as water, acids, and oxidizers.[1][7]

5.2 Waste Disposal Protocol All waste containing hafnium amides is considered hazardous and must be disposed of accordingly. Never mix this waste with other chemical waste streams.[1]

Protocol for Quenching Residual Precursor and Empty Containers: This procedure must be performed in a fume hood, behind a blast shield, and with appropriate PPE.

-

Inerting: Ensure the empty or near-empty container is under an inert atmosphere. For an empty container, leave it in a fume hood with a large-gauge needle inserted through the septum for at least 24 hours to allow trace amounts of reagent to slowly react with atmospheric moisture.[8]

-

Dilution: Dilute the container with a dry, non-reactive solvent like heptane or toluene.

-

Initial Quenching: Cool the container in an ice/water bath. Slowly and dropwise, add a less reactive alcohol such as isopropanol to the cooled, stirred solution.[8] Be prepared for gas evolution and potential exotherms.

-

Secondary Quenching: Once the reaction with isopropanol subsides, slowly add methanol.[8]

-

Final Quenching: After the reaction with methanol is complete, slowly add water to quench any remaining reactive material.[8]

-

Disposal: The resulting solution can now be disposed of as hazardous chemical waste through your institution's environmental health and safety office.

Emergency Procedures

Immediate and correct response to an emergency is crucial.

-

Spills: Evacuate the immediate area. For small spills inside a fume hood, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water or combustible absorbents. For large spills, evacuate the laboratory and contact emergency personnel.

-

Fire:

-

Personnel Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Logical Relationships in Precursor Selection and Safety

The selection of a hafnium amide precursor for a specific process involves balancing its performance characteristics with its handling hazards. The following diagram illustrates these interconnected relationships.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. hwpi.harvard.edu [hwpi.harvard.edu]

- 5. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]

- 6. balazs.com [balazs.com]

- 7. editverse.com [editverse.com]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. researchgate.net [researchgate.net]

- 10. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 11. Hafnium compounds - IDLH | NIOSH | CDC [cdc.gov]

- 12. researchgate.net [researchgate.net]

- 13. Safely handling air-sensitive products [cleanroomtechnology.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. epa.gov [epa.gov]

- 17. Hafnium - ESPI Metals [espimetals.com]

An In-depth Technical Guide to CAS Number 352535-01-4: Focus on the ERRγ Inverse Agonist GSK5182

Note on CAS Number Ambiguity: Publicly available data for CAS number 352535-01-4 is associated with two distinct chemical entities: Tetrakis(ethylmethylamino)hafnium (TEMAH), a precursor for atomic layer deposition, and GSK5182, a selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ). This guide will focus on GSK5182, as its extensive biological activity and role in signal transduction pathways are more aligned with the interests of researchers, scientists, and drug development professionals.

Introduction to GSK5182

GSK5182 is a potent and selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ), a constitutively active orphan nuclear receptor.[1][2] It has emerged as a valuable chemical tool for elucidating the physiological and pathophysiological roles of ERRγ and as a potential therapeutic agent for various diseases, including metabolic disorders and cancer. GSK5182 exerts its effects by binding to the ligand-binding domain of ERRγ, leading to the inhibition of its transcriptional activity.[3][4]

Core Properties and Data

Chemical and Physical Properties

While the CAS number is associated with both TEMAH and GSK5182, the following table summarizes the known properties of GSK5182.

| Property | Value | Reference |

| IUPAC Name | 4-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | [5] |

| Molecular Formula | C26H29NO2 | N/A |

| Molecular Weight | 387.51 g/mol | N/A |

| IC50 for ERRγ | 79 nM | [1][6] |

| Storage | Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. | [1][6] |

Biological Activity

| Activity | Description | Reference |

| ERRγ Inverse Agonist | Selectively inhibits the transcriptional activity of ERRγ. | [1][3] |

| Anti-diabetic Effects | Suppresses hepatic gluconeogenesis, leading to normalized hyperglycemia in mouse models of type 2 diabetes. | [1][3] |

| Anti-cancer Activity | Induces reactive oxygen species (ROS) generation in hepatocellular carcinoma cells, reduces proliferation, and induces cell cycle arrest. | [1][6] |

| Inhibition of Osteoclastogenesis | Blocks osteoclast differentiation and accelerates osteoclast apoptosis. | [5][7] |

| Vascular Protection | Prevents vascular calcification by downregulating the expression of osteogenic marker genes. | [5] |

Mechanism of Action and Signaling Pathways

GSK5182 functions as an inverse agonist of ERRγ, meaning it reduces the constitutive activity of the receptor. This is achieved by inducing a conformational change in ERRγ that promotes the recruitment of corepressors and inhibits the binding of coactivators, thereby repressing the transcription of ERRγ target genes.[8]

One of the key mechanisms of GSK5182 is the stabilization of the ERRγ protein. GSK5182 binding inhibits the ubiquitination of ERRγ by the E3 ligase Parkin, leading to reduced degradation of the receptor.[4][8] This results in an accumulation of an inactive form of ERRγ, further contributing to the suppression of its transcriptional activity.[8]

Hepatic Gluconeogenesis Signaling Pathway

In the context of type 2 diabetes, GSK5182 has been shown to inhibit hepatic gluconeogenesis.[3] This is a critical pathway for controlling blood glucose levels.

Caption: Inhibition of Hepatic Gluconeogenesis by GSK5182.

Osteoclast Differentiation Signaling Pathway

GSK5182 has demonstrated inhibitory effects on osteoclast differentiation, which is crucial in bone metabolism.[5][7] It achieves this by interfering with the RANKL signaling cascade.

Caption: GSK5182 Inhibition of RANKL-Induced Osteoclast Differentiation.

Experimental Protocols

Cell-Based Proliferation Assay in Hepatocellular Carcinoma

Objective: To determine the effect of GSK5182 on the proliferation of hepatocellular carcinoma cells.

Methodology:

-

PLC/PRF/5 cells are seeded in 96-well plates at a suitable density.

-

After 24 hours, the cells are treated with varying concentrations of GSK5182 (e.g., 0-20 µM) or a vehicle control.[1]

-

The cells are incubated for a specified period (e.g., 24 hours).[1]

-

Cell proliferation is assessed using a standard method such as the MTT assay or by direct cell counting.

-

Data is analyzed to determine the dose-dependent effect of GSK5182 on cell viability.

In Vivo Anti-diabetic Study in a Mouse Model

Objective: To evaluate the anti-diabetic effects of GSK5182 in a diet-induced obesity (DIO) mouse model.

Methodology:

-

Male C57BL/6J mice are fed a high-fat diet to induce obesity and insulin resistance.

-

Once the diabetic phenotype is established, mice are randomly assigned to treatment groups: vehicle control, GSK5182 (e.g., 40 mg/kg, intraperitoneal injection, daily), or a positive control like metformin.[1][3]

-

Treatment is administered for a defined period (e.g., 25 or 30 days).[1]

-

Blood glucose levels are monitored regularly after fasting.

-

At the end of the study, tissues such as the liver are collected for gene expression analysis of gluconeogenic enzymes.[3]

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of GSK5182 on the phosphorylation of key signaling proteins in a specific pathway (e.g., RANKL-induced osteoclastogenesis).

Methodology:

-

Bone marrow-derived macrophages (BMMs) are pretreated with GSK5182 or a vehicle for a specified time.[7]

-

The cells are then stimulated with RANKL (e.g., 20 ng/ml) for a short period to induce signaling.[7]

-

Whole-cell lysates are prepared using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-JNK, JNK, p-ERK, ERK).[7]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

GSK5182 is a powerful research tool for investigating the diverse biological functions of ERRγ. Its selectivity and well-characterized mechanism of action make it an invaluable asset in studies related to metabolism, oncology, and bone biology. The detailed understanding of its effects on signaling pathways provides a solid foundation for its potential development as a therapeutic agent for a range of human diseases. Further research is warranted to fully explore the clinical applications of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK5182 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Theoretical Foundations and Applications of Hafnium(IV) Amide Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium(IV) amide complexes are a class of compounds gaining increasing attention for their potential applications in a variety of fields, including as precursors for atomic layer deposition (ALD) of high-k dielectric materials like hafnium oxide (HfO₂), and as catalysts in organic synthesis.[1][2] The reactivity and stability of these complexes are intrinsically linked to their electronic structure and bonding. Theoretical and computational studies, therefore, play a crucial role in understanding their behavior at a molecular level, guiding the design of new complexes with tailored properties. This technical guide provides an in-depth overview of the theoretical studies on hafnium(IV) amide complexes, supported by experimental data, to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development.

I. Theoretical Methodologies for Studying Hafnium(IV) Amide Complexes

The primary tool for the theoretical investigation of hafnium(IV) amide complexes is Density Functional Theory (DFT) . This computational quantum mechanical modelling method allows for the detailed examination of the electronic structure, geometry, and energetics of these molecules.

Key aspects of the theoretical methodologies employed in the study of these complexes include:

-

Functionals and Basis Sets: A variety of DFT functionals are used, including hybrid functionals like B3LYP and PBE0, to accurately describe the electronic properties.[3][4] The choice of basis set, which mathematically describes the atomic orbitals, is also critical. For hafnium, effective core potentials (ECPs) like LanL2DZ or Def2-TZVP are often used to account for relativistic effects, while Pople-style basis sets such as 6-31G(d,p) are common for lighter atoms.[4][5]

-

Computational Focus: Theoretical studies typically focus on optimizing the molecular geometry to find the most stable conformation, calculating vibrational frequencies for comparison with experimental infrared (IR) spectroscopy, and analyzing the nature of the chemical bonds.[6][7] Furthermore, reaction mechanisms and energy barriers can be calculated to understand and predict the reactivity of these complexes.[8][9]

The general workflow for a computational study on a hafnium(IV) amide complex can be visualized as follows:

Caption: Computational workflow for theoretical studies of hafnium(IV) amide complexes.

II. Structural and Bonding Characteristics

Theoretical calculations provide invaluable insights into the geometry and bonding of hafnium(IV) amide complexes. These studies often complement experimental techniques like single-crystal X-ray diffraction.

Key Structural Parameters

The table below summarizes typical calculated and experimental bond lengths for various hafnium complexes, including those with nitrogen-containing ligands. It is important to note that data for simple hafnium(IV) amide complexes is often part of broader studies on related ligands.

| Complex Type/Bond | Theoretical Bond Length (Å) | Experimental Bond Length (Å) | Reference |

| Hf-N (amidoborane) | - | ~2.442 | [10] |

| Hf-N (oxime) | - | ~2.384 | [4][11] |

| Hf-O (bridging μ-OH⁻) | - | ~2.159 | [4][11] |

| Hf-O (bridging oxime μ-O⁻) | - | ~2.21 | [4][11] |

| Hf-O (aqua ligands) | - | ~2.192 | [4][11] |

| Hf-O (carboxylate) | - | ~2.143 | [10] |

Nature of the Hafnium-Nitrogen Bond

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are computational methods used to elucidate the nature of chemical bonds.[5] For metal-ligand bonds, these analyses can reveal the degree of covalent versus ionic character. In related systems, such analyses have indicated that metal-ligand bonds, including those to nitrogen, possess a degree of covalent character.[5]

III. Reactivity of Hafnium(IV) Amide Complexes

Theoretical studies are instrumental in understanding the reaction mechanisms involving hafnium(IV) amide complexes. This is particularly relevant for applications in ALD and catalysis.

Surface Reactions in Atomic Layer Deposition

DFT calculations have been used to model the chemisorption and surface reactions of hafnium amide precursors on hydroxylated silicon surfaces (Si(100)).[1][9] These studies have shown that hafnium amides exhibit higher reactivity compared to other precursors like hafnium alkoxides and halides.[1][9] The activation energies for surface reactions of hafnium amides are significantly lower, explaining the feasibility of ALD at lower temperatures with these precursors.[1]

The reaction can be generalized as a two-step process:

-

Chemisorption: The hafnium amide precursor adsorbs onto the hydroxylated surface.

-

Ligand Exchange: A proton from a surface hydroxyl group is transferred to an amide ligand, which is then eliminated as a neutral amine, forming a Hf-O bond with the surface.

Caption: Generalized pathway for the surface reaction of a hafnium amide precursor in ALD.

Catalytic Applications

Hafnium complexes, including those with amide-like ligands, have been investigated as catalysts. For instance, DFT calculations have been employed to study the mechanism of CO₂ activation and reduction using a hafnium complex.[8] These studies revealed the energy barriers for CO₂ activation with the catalyst in different oxidation states and the subsequent reduction to CO.[8]

IV. Experimental Protocols

While this guide focuses on theoretical studies, the synthesis and characterization of the studied compounds are essential for validating computational models.

General Synthesis of a Hafnium(IV) Amide Complex

A common route to hafnium(IV) amide complexes involves the reaction of a hafnium halide precursor with a lithium amide salt.

Example Protocol: Synthesis of [Hf(η⁵-C₅Me₅)Cl₂(NMe₂)] [12]

-

Reactants: A mixture of 1.00 g (2.38 mmol) of [Hf(η⁵-C₅Me₅)Cl₃] and 0.13 g (2.55 mmol) of [Li(NMe₂)] is prepared.

-

Solvent: 10 mL of toluene and 50 mL of hexane are added.

-

Reaction: The mixture is stirred at room temperature for 24 hours in a 100 mL Schlenk tube.

-

Work-up: The solution is filtered, and the volatile components are removed under vacuum to yield a white solid.

-

Purification: The solid is extracted with 40 mL of hexane. The resulting solution is filtered and concentrated to 5 mL to precipitate the product, [Hf(η⁵-C₅Me₅)Cl₂(NMe₂)], which is isolated by filtration.

Characterization Techniques

The synthesized complexes are typically characterized by a suite of analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure in solution.[4][13]

-

Single-Crystal X-ray Diffraction: Provides the precise solid-state structure, including bond lengths and angles, for direct comparison with theoretical calculations.[4][10]

-

Mass Spectrometry: Confirms the molecular weight of the complex.[4]

-

IR Spectroscopy: Vibrational modes can be compared with calculated frequencies.[12]

Conclusion

Theoretical studies, predominantly using DFT, provide a powerful lens through which to understand the intricate details of hafnium(IV) amide complexes. These computational approaches allow for the elucidation of electronic structures, bonding characteristics, and reaction mechanisms that are often difficult to probe experimentally. The synergy between theoretical predictions and experimental validation is crucial for the rational design of new hafnium(IV) amide complexes with enhanced properties for applications in advanced materials and catalysis. As computational methods continue to improve in accuracy and efficiency, their role in the exploration of hafnium chemistry is set to expand, paving the way for novel discoveries and technological advancements.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hafnium(IV) Chemistry with Imide–Dioxime and Catecholate–Oxime Ligands: Unique {Hf5} and Metalloaromatic {Hf6}–Oxo Clusters Exhibiting Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A DFT Study of Structural and Bonding Properties of Complexes Obtained from First-Row Transition Metal Chelation by 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Half-Sandwich Zirconium and Hafnium Amidoborane Complexes: Precursors of Hydride Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Atomic Layer Deposition of Hafnium Oxide Films using TEMAHf and Ozone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of high-quality hafnium oxide (HfO₂) thin films using Atomic Layer Deposition (ALD) with tetrakis(ethylmethylamino)hafnium (TEMAHf) as the hafnium precursor and ozone (O₃) as the oxidant.

Introduction

Hafnium oxide is a high-k dielectric material extensively studied and utilized in a variety of applications, including as a gate dielectric in metal-oxide-semiconductor (MOS) devices, in dynamic random-access memory (DRAM) capacitors, and as a coating for biomedical devices. Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for precise, conformal coatings with atomic-level thickness control. The use of TEMAHf and ozone in an ALD process offers advantages such as good thermal stability and the ability to deposit high-purity films. This document outlines the key process parameters, expected film properties, and a detailed experimental protocol for this ALD process.

Process Parameters and Film Properties

The quality and properties of the deposited HfO₂ films are highly dependent on the ALD process parameters. A summary of key parameters and their impact on film characteristics, compiled from various studies, is presented below.

Table 1: ALD Process Parameters for HfO₂ Deposition using TEMAHf and Ozone

| Parameter | Typical Range | Effect on Deposition |

| Deposition Temperature (°C) | 150 - 400 | The ALD window, where growth is self-limiting, is typically observed between 200°C and 300°C.[1] Below this range, precursor condensation can occur, while above it, thermal decomposition of the precursor can lead to a chemical vapor deposition (CVD)-like growth.[1][2] |

| TEMAHf Pulse Time (s) | 0.5 - 5 | Should be sufficient to achieve surface saturation. Longer pulse times may be needed for complex topographies. |

| TEMAHf Purge Time (s) | 5 - 40 | Crucial for removing unreacted precursor and byproducts to prevent CVD reactions and ensure self-limiting growth. |

| Ozone (O₃) Pulse Time (s) | 0.1 - 1.2 | Ozone is a strong oxidant, and shorter pulse times are often sufficient for complete surface reaction. |

| Ozone (O₃) Purge Time (s) | 5 - 10 | Necessary to remove residual ozone and reaction byproducts before the next precursor pulse. |

| Carrier Gas Flow Rate (sccm) | 70 (Ar) | Affects precursor delivery and purging efficiency. |

Table 2: Properties of ALD HfO₂ Films (TEMAHf + O₃)

| Property | Value | Deposition Temperature (°C) | Notes |

| Growth Per Cycle (GPC) (Å/cycle) | 0.8 - 1.0 | 200 - 300 | The GPC is relatively constant within the ALD window.[1] |

| Refractive Index | ~2.0 - 2.1 | 320 | The refractive index tends to increase with deposition temperature up to a certain point, indicating denser films.[2] |

| Dielectric Constant | 16 - 20 | 200 - 320 | The dielectric constant generally increases with increasing deposition temperature.[2] |

| Carbon Content | Decreases with increasing temperature | 200 - 320 | Higher deposition temperatures lead to more efficient removal of precursor ligands, resulting in lower carbon impurity.[2][3] |

| Hydrogen Content | Decreases with increasing temperature | 200 - 320 | Similar to carbon, hydrogen impurities are reduced at higher deposition temperatures.[2][3] |

| Stoichiometry (O:Hf) | ~2.04 | 320 | Films are nearly stoichiometric HfO₂.[2][3] |

Experimental Workflow

The overall workflow for the ALD of HfO₂ films, from substrate preparation to film characterization, is depicted in the following diagram.

Caption: Experimental workflow from substrate preparation to film characterization.

Detailed Experimental Protocol

This protocol outlines a typical procedure for depositing HfO₂ films using a thermal ALD reactor.

4.1. Substrate Preparation

-

Cleaning: Clean the silicon wafer using a standard RCA cleaning procedure to remove organic and metallic contaminants.

-

Native Oxide Removal: Immediately before loading into the ALD reactor, dip the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 50:1 DI water:HF) to remove the native silicon oxide layer.[1]

-

Rinsing and Drying: Rinse the wafer thoroughly with deionized (DI) water and dry it with a nitrogen gun.

4.2. ALD Process

-

System Preparation:

-

Substrate Loading and Heating:

-

Vent the reactor load-lock and place the cleaned substrate on the holder.

-

Pump down the load-lock and transfer the substrate into the main reactor chamber.

-

Heat the substrate to the desired deposition temperature (e.g., 250°C) and allow it to stabilize for approximately 30 minutes.[1]

-

-

Deposition Cycle:

-

Execute the desired number of ALD cycles to achieve the target film thickness. Each cycle consists of four steps:

-

TEMAHf Pulse: Introduce TEMAHf vapor into the reactor for a set duration (e.g., 0.5 seconds).[1]

-

Purge 1: Purge the reactor with an inert gas (e.g., Argon) for a set duration (e.g., 10 seconds) to remove any unreacted TEMAHf and gaseous byproducts.[1]

-

Ozone Pulse: Introduce ozone into the reactor for a set duration (e.g., 1.2 seconds).[1]

-

Purge 2: Purge the reactor with the inert gas for a set duration (e.g., 10 seconds) to remove unreacted ozone and byproducts.[1]

-

-

-

Process Completion:

-

After the final cycle, stop the precursor and reactant flows and cool down the substrate under an inert gas flow.

-

Transfer the coated substrate out of the reactor through the load-lock.

-

ALD Reaction Mechanism

The ALD of HfO₂ from TEMAHf and ozone is a self-limiting process based on sequential surface reactions.

Caption: The four sequential steps of the ALD cycle for HfO₂.

Characterization Techniques

To evaluate the properties of the deposited HfO₂ films, the following characterization techniques are commonly employed:

-

Ellipsometry: For measuring film thickness and refractive index.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and bonding states of the film.

-

Rutherford Backscattering Spectrometry (RBS): For determining the stoichiometry of the film.

-

X-ray Diffraction (XRD): To analyze the crystallinity of the film.

-

Atomic Force Microscopy (AFM): To assess the surface morphology and roughness.

-

Capacitance-Voltage (C-V) and Current-Voltage (I-V) Measurements: To evaluate the electrical properties, such as dielectric constant, interface trap density, and leakage current.

Safety Precautions

-

TEMAHf is a pyrophoric and moisture-sensitive material. Handle it in an inert atmosphere (e.g., a glovebox).

-

Ozone is a toxic and strong oxidizing gas. Ensure proper ventilation and use a reliable ozone generator and delivery system with appropriate safety interlocks.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when working with these chemicals and the ALD system.

-

Follow all safety guidelines and standard operating procedures for the specific ALD equipment being used.

References

Application Notes and Protocols for TEMAHf Precursor in High-k Dielectric Thin Film Deposition

Introduction

Tetrakis(ethylmethylamino)hafnium (TEMAHf) is a widely utilized metal-organic precursor for the deposition of high-quality hafnium oxide (HfO₂) thin films. HfO₂ is a critical high-k dielectric material, essential for the continued scaling of complementary metal-oxide-semiconductor (CMOS) devices, where it replaces traditional silicon dioxide (SiO₂) gate dielectrics to reduce leakage currents while maintaining high capacitance.[1][2] TEMAHf is favored due to its good thermal stability within a specific processing window and its high reactivity with common oxidants, enabling precise thickness control at the atomic level through techniques like Atomic Layer Deposition (ALD). These application notes provide detailed protocols and data for researchers and professionals working on the fabrication of high-k dielectric thin films using TEMAHf.

Physicochemical Properties of TEMAHf